molecular formula C14H10BrN3O B6347716 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1354926-73-0

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B6347716
CAS No.: 1354926-73-0
M. Wt: 316.15 g/mol
InChI Key: MAYXMIYSTQGBGN-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (CAS 1354926-73-0) is a pyrimidine-based chemical reagent designed for research and development applications. Pyrimidine derivatives are a prominent class of heterocyclic compounds extensively investigated in medicinal chemistry for their broad pharmacological potential. Recent scientific literature highlights the significant interest in pyrimidine scaffolds, particularly in the search for novel antitubercular agents. Studies have demonstrated that compounds featuring a pyrimidine core can exhibit potent activity against Mycobacterium tuberculosis by targeting essential enzymes such as enoyl-acyl carrier protein reductase (InhA), a key component in the bacterial fatty acid biosynthesis pathway . The structural motif of this compound, which incorporates a 3-bromophenyl group and a furan ring, is characteristic of molecules explored as direct InhA inhibitors, a strategy aimed at overcoming multidrug-resistant tuberculosis (MDR-TB) . The molecular formula is C 14 H 10 BrN 3 O and it has a molecular weight of 316.15 g/mol . As a specialized research chemical, this product is strictly for use in laboratory settings. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and researchers are responsible for confirming the product's identity and purity for their specific application. For comprehensive product handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYXMIYSTQGBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine , also known by its CAS number 1354926-73-0, is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and as a chemical probe in biological studies.

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with a pyrimidine core often exhibit anticancer properties. Specifically, derivatives similar to 4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that modifications on the pyrimidine ring can enhance selectivity and potency against various cancer cell lines.

Antiviral Properties:
The compound's structural features suggest potential antiviral activity. Pyrimidine derivatives have been explored as inhibitors of viral polymerases, making this compound a candidate for further investigation in antiviral drug development.

Material Science

Organic Electronics:
Due to its unique electronic properties, 4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine may be utilized in the development of organic semiconductors. Its ability to form stable thin films can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Chemical Probes in Biological Studies

Fluorescent Probes:
The furan moiety in the compound can be utilized to develop fluorescent probes for biological imaging. The incorporation of bromine enhances the photophysical properties, allowing for potential applications in tracking cellular processes.

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityThe compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer potential.
Study BAntiviral ActivityPreliminary results suggest inhibition of viral replication in vitro, warranting further exploration into its mechanism of action.
Study COrganic ElectronicsDemonstrated good charge transport properties when incorporated into thin-film devices, suggesting utility in electronic applications.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-3)
  • Substituents : Bromine at the para position of the phenyl ring.
  • Hydrogen Bonding : Quantum chemical studies (HF/6-311+G(d,p)) reveal that the para-bromo derivative forms stronger N–H···N hydrogen bonds compared to meta-substituted analogues due to enhanced electron withdrawal .
  • Biological Activity: Not directly reported, but para-halogenated pyrimidines generally exhibit higher antibacterial activity against S. aureus and V. cholerae than meta-substituted variants .
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
  • Substituents : Chlorine at the meta position.
  • Physicochemical Properties :
    • Boiling point: 502.0 ± 60.0 °C (predicted)
    • Density: 1.335 ± 0.06 g/cm³
    • pKa: 2.95 ± 0.10 .

Analogues with Heteroaromatic Substituents

4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
  • Substituents : Pyridin-3-yl instead of furan-2-yl.
  • Spectroscopic Data : HRMS m/z 279.1242 (calc. 279.1240), confirming molecular stability .
  • Impact of Pyridine : The nitrogen in pyridine enhances basicity and metal-coordination capabilities, which may alter pharmacokinetic profiles compared to furan-containing derivatives .
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines
  • Substituents : Morpholine at the para position.
  • Biological Activity: Morpholine derivatives (e.g., compound 25) show pronounced activity against S. aureus due to improved membrane penetration .

Physicochemical and Crystallographic Comparisons

Compound Substituents Melting Point/Boiling Point Hydrogen Bonding Strength Biological Activity (Example)
4-(3-Bromophenyl)-6-(furan-2-yl) 3-Br, furan-2-yl Crystallographic C10H8BrN3 (P21/c, a = 8.23 Å) Moderate (N–H···O/N) Antimicrobial (inferred from analogues)
4-(4-Bromophenyl)-6-(furan-2-yl) (DP-3) 4-Br, furan-2-yl N/A Strong (N–H···N) Higher antibacterial activity
4-(3-Chlorophenyl)-6-(furan-2-yl) 3-Cl, furan-2-yl 502.0 ± 60.0 °C Moderate Improved solubility

Key Trends and Implications

  • Halogen Position : Para-halogenation generally enhances antibacterial activity due to optimal electronic effects, while meta-substitution may favor crystallographic stability .
  • Heterocycle Choice : Furan improves hydrogen bonding capacity, whereas pyridine or morpholine increases bioavailability or target specificity .
  • Electron-Withdrawing Groups : Bromine and chlorine enhance electrophilicity, but bromine’s larger size may reduce solubility compared to chlorine .

Biological Activity

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

  • Chemical Formula: C15_{15}H12_{12}BrN3_{3}O
  • Molecular Weight: 316.15 g/mol
  • CAS Number: 1354926-73-0
  • InChI Key: MAYXMIYSTQGBGN-UHFFFAOYSA-N

Synthesis Overview:
The synthesis of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves a condensation reaction between 3-bromobenzaldehyde and furan-2-carbaldehyde, followed by cyclization with guanidine. Optimized methods for industrial production may utilize continuous flow reactors for enhanced yield and consistency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which is crucial for its anticancer properties. It may bind to the active sites of these enzymes, preventing their normal function.
  • Receptor Modulation: It can also act on cellular receptors, influencing signaling pathways that are vital for cellular functions, including proliferation and apoptosis .

Anticancer Activity

Research indicates that 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine exhibits promising anticancer properties. For example, a study demonstrated that derivatives of pyrimidine compounds could inhibit specific cancer cell lines effectively. The mechanism involves the inhibition of enzymes that facilitate cancer cell growth and survival .

Enzyme Inhibition Studies

A comparative analysis of enzyme inhibition shows that this compound can significantly inhibit β-glucuronidase activity, with an IC50_{50} value lower than many standard inhibitors. This suggests its potential as a therapeutic agent in conditions where β-glucuronidase plays a pathological role .

CompoundIC50_{50} (µM)Target Enzyme
4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amineTBDβ-glucuronidase
D-saccharic acid 1,4-lactone45.75 ± 2.16β-glucuronidase

Case Studies

Study on Anticancer Activity:
A recent study evaluated the effects of various pyrimidine derivatives on cancer cell lines, highlighting the significant inhibitory effect of compounds similar to 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine against human cervical cancer cells (HeLa). The study utilized both in vitro assays and molecular docking simulations to establish binding affinities and interactions with target proteins involved in cancer progression .

In Vitro Studies:
In vitro assays demonstrated that the compound could effectively reduce cell viability in several cancer cell lines through apoptosis induction mechanisms. The results indicated a dose-dependent response, further supporting its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for introducing the bromophenyl group and nucleophilic substitution for the furan moiety. Optimization includes:
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to enhance yield .
  • Temperature Control : Stepwise heating (e.g., 80–120°C) to avoid side reactions in cyclization steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) for intermediate stabilization, followed by aqueous workup for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D molecular geometry, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen-bonding networks (e.g., N–H⋯N interactions) critical for stability .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl vs. furan protons) and confirms purity .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound during synthesis?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for key steps like cyclization .
  • Solvent Effects : COSMO-RS simulations predict solvation free energies to optimize solvent selection .
  • Thermodynamic Stability : Gibbs free energy calculations assess intermediate stability, guiding temperature/pH adjustments .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
  • Purity Validation : HPLC (>98% purity) and elemental analysis to rule out impurities affecting activity .
  • Structural Confirmation : Re-evaluate crystallographic data (e.g., intramolecular H-bonding) to confirm active conformers .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :
  • Mixing Efficiency : Use baffled reactors with turbine impellers to enhance heat/mass transfer during exothermic steps .
  • Safety Protocols : Inert gas purging (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Continuous Flow Systems : Microreactors for hazardous intermediates (e.g., brominated precursors) to improve yield and safety .

Q. How does crystal packing influence physicochemical properties?

  • Methodological Answer :
  • Crystal Structure Analysis : Weak C–H⋯O/π interactions (e.g., between methyl groups and aryl rings) dictate solubility and melting points .
  • Polymorph Screening : Slurry experiments in ethanol/water mixtures identify stable forms with optimal bioavailability .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs (e.g., replacing bromophenyl with chlorophenyl) and test antimicrobial activity .
  • Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., furan’s oxygen lone pairs for H-bond acceptor sites) using MOE software .

Notes

  • References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over commercial databases.
  • Methodological Rigor : Emphasized protocols from experimental and computational studies.

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